2,6-Nonadienenitrile
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Overview
Description
2,6-Nonadienenitrile is an organic compound known for its distinctive fragrance, reminiscent of violet flowers with hints of black walnut . It is widely used in the fragrance industry to add a powerful green bouquet to various compositions . This compound is also known by its systematic name, 3,7-dimethyl-2,6-nonadienenitrile .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Nonadienenitrile can be synthesized through the reaction of ethylheptenone with a deprotonated nitrile, such as acetonitrile or cyanoacetic acid . The reaction typically involves saponification and decarboxylation steps to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of renewable materials to preserve natural resources . The process is designed to be cost-effective and environmentally friendly, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions: 2,6-Nonadienenitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution, but typically involve the use of strong acids or bases.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
2,6-Nonadienenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, although it is primarily used in fragrance formulations.
Industry: Widely used in the fragrance industry to create perfumes and scented products .
Mechanism of Action
Comparison with Similar Compounds
Geranonitrile (3,7-dimethyl-2,6-octadienenitrile): Known for its citrus-like odor profile.
Uniqueness: 2,6-Nonadienenitrile stands out due to its powerful green bouquet and versatility in fragrance compositions where aldehydes are impractical . Its ability to be synthesized using renewable materials further enhances its appeal in the fragrance industry .
Properties
CAS No. |
67019-89-0 |
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Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
nona-2,6-dienenitrile |
InChI |
InChI=1S/C9H13N/c1-2-3-4-5-6-7-8-9-10/h3-4,7-8H,2,5-6H2,1H3 |
InChI Key |
DSOXXQLCMAEPEZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C=C/CC/C=C/C#N |
Canonical SMILES |
CCC=CCCC=CC#N |
Origin of Product |
United States |
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